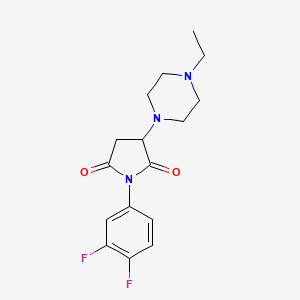
1-(3,4-二氟苯基)-3-(4-乙基-1-哌嗪基)-2,5-吡咯烷二酮
描述
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-difluorophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione often involves complex processes, including electrophilic fluorination, palladium catalysis, and various synthetic approaches for introducing specific functional groups and achieving high specificity and efficiency (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-difluorophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione can be characterized through various spectroscopic methods. These studies often reveal intricate details about the molecular conformation, bonding, and interactions that contribute to the compound's properties and reactivity (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(3,4-difluorophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione can include carbonylation reactions, where specific bonds in the piperazine ring undergo dehydrogenation and carbonylation, indicating a reactivity that can be influenced by the presence of various substituents and the electronic nature of the compound (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for their application in drug formulation and delivery. These properties are often studied through crystallization experiments and solid-state characterization techniques (Farag et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are critical for the application of 1-(3,4-difluorophenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione in synthesis and drug development. These properties can be elucidated through detailed chemical studies and reaction mechanism analysis (Garve et al., 2017).
科学研究应用
合成途径和化学性质
- 在氢氧化钙或乙醇钠存在下,2-氨基芴与α,ω-二溴烷缩合,形成哌嗪、氮杂环丁烷、吡咯烷、哌啶和六亚甲基亚胺的N、N'-(2-芴基)衍生物。这表明合成与查询化学品相关的化合物的化学灵活性,突出了创建具有潜在有用性质的各种衍生物的可能性(Barak, 1968).
- 对结构类似化合物的代谢、排泄和药代动力学的研究表明,这些化合物可以在各种物种中快速吸收,主要的代谢途径涉及羟基化和N-脱烷基化,表明可以通过化学修饰定制药代动力学特征(Sharma et al., 2012).
在聚合物和材料科学中的应用
- 已经合成了源自哌嗪环的具有扩展π-共轭体系的离子聚合物和低聚物,显示出在材料科学中的潜在应用,特别是在开发具有独特电子性质的材料方面(Yamaguchi et al., 2010).
在药物化学中的应用
- 已经探索了一种多巴胺D4受体显像剂的新型合成方法,证明了该化合物的结构基序与诊断工具开发的相关性(Eskola et al., 2002).
- 3-取代和3-未取代的N-[(4-芳基哌嗪-1-基)烷基]吡咯烷-2,5-二酮衍生物的合成及其作为抗惊厥剂的评估说明了该化合物在设计新治疗剂方面的潜在用途(Rybka et al., 2017).
属性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c1-2-19-5-7-20(8-6-19)14-10-15(22)21(16(14)23)11-3-4-12(17)13(18)9-11/h3-4,9,14H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYRIWOZLSHTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614808.png)
![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)
![6-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4614820.png)


![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)
![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)
![(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)
![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)
![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)